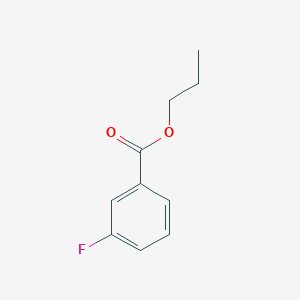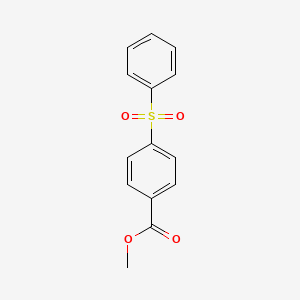
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have anticancer properties and is currently being studied for its potential use in cancer treatment.
Mechanism of Action
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the rDNA promoter region, preventing the recruitment of transcription factors and RNA polymerase I to the promoter. This leads to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has also been shown to induce DNA damage response and cell cycle arrest by activating the ATM/ATR pathway.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide is its potency and specificity in inhibiting RNA polymerase I transcription. It has also been shown to have low toxicity in normal cells. However, one limitation of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancers, limiting its potential use as a broad-spectrum anticancer agent.
Future Directions
There are several potential future directions for N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide research. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide treatment, allowing for more personalized cancer therapy. Additionally, the combination of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide with other anticancer agents may enhance its efficacy and broaden its potential use in cancer treatment. Finally, further studies are needed to better understand the mechanism of action of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide and its potential use in other diseases beyond cancer.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 2-methyl-1,3-oxazole-4-carboxylic acid with cyclopropylmethylamine to form N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide. The compound is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide has been shown to have potent anticancer properties, particularly in cancers that are dependent on ribosome biogenesis, such as hematological malignancies and solid tumors. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of ribosome biogenesis. This results in the induction of DNA damage response and cell cycle arrest, ultimately leading to apoptosis.
properties
IUPAC Name |
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-11-8(5-13-6)9(12)10-4-7-2-3-7/h5,7H,2-4H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOBXXWNBMMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-methyl-1,3-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

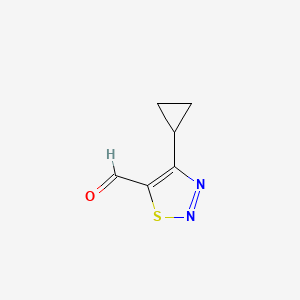
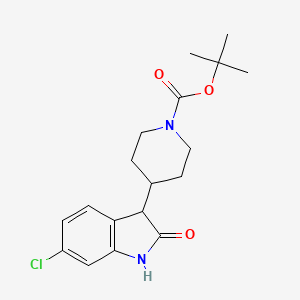
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)


![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
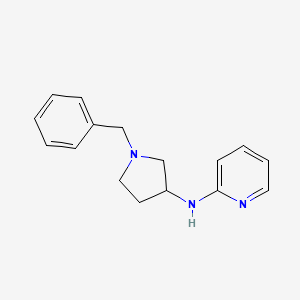
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenol](/img/structure/B7549560.png)
![2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol](/img/structure/B7549564.png)
